molecular formula C8H6O6S2 B14221059 3,3'-Disulfanediyldi(oxolane-2,5-dione) CAS No. 823214-39-7

3,3'-Disulfanediyldi(oxolane-2,5-dione)

Cat. No.: B14221059
CAS No.: 823214-39-7
M. Wt: 262.3 g/mol
InChI Key: AQFPWUCWWTWOMC-UHFFFAOYSA-N
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Description

3,3’-Disulfanediyldi(oxolane-2,5-dione) is a chemical compound known for its unique structure and properties It is characterized by the presence of two oxolane-2,5-dione rings connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Disulfanediyldi(oxolane-2,5-dione) typically involves the reaction of oxolane-2,5-dione derivatives with disulfide linkers under controlled conditions. One common method involves the use of thiol-containing precursors that undergo oxidation to form the disulfide bond, linking the two oxolane-2,5-dione units .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions

3,3’-Disulfanediyldi(oxolane-2,5-dione) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3’-Disulfanediyldi(oxolane-2,5-dione) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of 3,3’-Disulfanediyldi(oxolane-2,5-dione) involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, leading to the formation of disulfide-linked complexes. The molecular targets and pathways involved include redox-sensitive proteins and enzymes that regulate cellular redox homeostasis .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

823214-39-7

Molecular Formula

C8H6O6S2

Molecular Weight

262.3 g/mol

IUPAC Name

3-[(2,5-dioxooxolan-3-yl)disulfanyl]oxolane-2,5-dione

InChI

InChI=1S/C8H6O6S2/c9-5-1-3(7(11)13-5)15-16-4-2-6(10)14-8(4)12/h3-4H,1-2H2

InChI Key

AQFPWUCWWTWOMC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1=O)SSC2CC(=O)OC2=O

Origin of Product

United States

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